REACTION_SMILES
|
[CH2:13]1[CH2:14][CH2:15]1.[CH2:1]([C:2]([CH3:3])([CH3:4])[CH3:5])[C:6](=[O:7])[CH2:8][C:9]([CH3:10])([CH3:11])[CH3:12]>>[CH2:1]([C:2]([CH3:3])([CH3:4])[CH3:5])[C:6]([CH2:8][C:9]([CH3:10])([CH3:11])[CH3:12])=[CH2:13]
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
C1CC1
|
Name
|
|
Quantity
|
Extracted from reaction SMILES
|
Type
|
reactant
|
Smiles
|
CC(C)(C)CC(=O)CC(C)(C)C
|
Name
|
|
Type
|
product
|
Smiles
|
C=C(CC(C)(C)C)CC(C)(C)C
|
Source
|
Open Reaction Database (ORD) |
Description
|
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks. |